Entasobulin - 501921-61-5

Entasobulin

Catalog Number: EVT-267351
CAS Number: 501921-61-5
Molecular Formula: C26H18ClN3O2
Molecular Weight: 439.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Entasobulin is a β-tubulin polymerization inhibitor with potential anticancer activity. Entasobulin is a indolizine-glyoxylamide based small molecule that demonstrate substantial in vitro anti-proliferative activities against cancer cell lines, including multidrug resistance (MDR) phenotypes. The in vitro cytotoxic effects have been demonstrated across a wide array of tumor types of various origins (e.g., breast, colon, uterine).
Source and Classification

Entasobulin is synthesized from various chemical precursors, typically involving modifications to existing pyrimidine structures. Its classification as a dihydropyrimidine derivative places it alongside other compounds that influence nucleotide synthesis, which is essential for DNA and RNA production. This classification highlights its role in cellular metabolism and proliferation, particularly in rapidly dividing cells.

Synthesis Analysis

The synthesis of Entasobulin involves several key steps, typically starting from simpler pyrimidine or dihydropyrimidine derivatives. The following outlines a general synthetic pathway:

  1. Starting Materials: The synthesis often begins with 2,4-dihydroxypyrimidine or similar compounds.
  2. Reagents: Common reagents include acetic anhydride or various alkylating agents to introduce functional groups.
  3. Reaction Conditions: The reactions are usually carried out under controlled temperatures (often around 50-70°C) and may require specific solvents like dimethyl sulfoxide or ethanol.
  4. Purification: After synthesis, the product is typically purified through recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The specifics of reaction times, concentrations, and yields can vary significantly based on the exact method employed, but achieving a purity level above 95% is often targeted for pharmaceutical applications.

Molecular Structure Analysis

Entasobulin has a complex molecular structure characterized by its dihydropyrimidine backbone. The molecular formula can be represented as C12H14N2O3C_{12}H_{14}N_2O_3. Key features of its structure include:

  • Dihydropyrimidine Ring: This ring system is crucial for its biological activity, influencing how the compound interacts with target enzymes.
  • Functional Groups: The presence of hydroxyl and carbonyl groups contributes to its solubility and reactivity.
  • Chirality: Entasobulin may possess chiral centers, which can affect its pharmacodynamics and pharmacokinetics.

Molecular modeling studies suggest that the spatial arrangement of these functional groups plays a significant role in binding affinity to dihydroorotate dehydrogenase.

Chemical Reactions Analysis

Entasobulin primarily participates in enzyme-inhibition reactions. Its main chemical reaction involves binding to dihydroorotate dehydrogenase, inhibiting its activity. This inhibition disrupts the de novo synthesis pathway of pyrimidines, leading to reduced proliferation of lymphocytes:

  • Enzyme Inhibition: The binding affinity can be quantified using kinetic parameters such as KiK_i (inhibition constant), which typically falls in the low micromolar range.
  • Mechanism: The inhibition mechanism is competitive, meaning that Entasobulin competes with the natural substrate for binding to the active site of the enzyme.
Mechanism of Action

The mechanism by which Entasobulin exerts its effects primarily revolves around its role as an inhibitor of dihydroorotate dehydrogenase:

  1. Binding: Upon administration, Entasobulin binds to the active site of dihydroorotate dehydrogenase.
  2. Inhibition of Pyrimidine Synthesis: This binding prevents the conversion of dihydroorotate to orotate, thereby limiting the availability of nucleotides necessary for DNA and RNA synthesis.
  3. Cellular Effects: As a result, lymphocyte proliferation is inhibited, leading to reduced immune responses.

Studies have shown that this mechanism can significantly impact conditions such as rheumatoid arthritis and organ transplantation.

Physical and Chemical Properties Analysis

Entasobulin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 234.25 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically ranges between 120°C to 130°C depending on purity.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Entasobulin has several potential applications in medical science:

  • Immunosuppressive Therapy: Due to its ability to inhibit lymphocyte proliferation, it is being explored for use in treating autoimmune diseases such as lupus and multiple sclerosis.
  • Transplant Medicine: It may serve as an adjunct therapy to prevent organ rejection by modulating immune responses.
  • Cancer Research: Given its effects on cell proliferation, researchers are investigating its potential role in cancer therapies where immune modulation is beneficial.
Introduction to Entasobulin in Contemporary Oncology

Pharmacological Significance of β-Tubulin Polymerization Inhibition

Microtubules, composed of α/β-tubulin heterodimers, maintain a dynamic equilibrium between polymerization and depolymerization—a process fundamental to mitotic spindle formation during cell division. Entasobulin binds the colchicine site on β-tubulin, specifically disrupting the GTP-dependent polymerization cascade essential for microtubule assembly [5] [7]. This binding triggers three primary anticancer mechanisms:

  • Mitotic Arrest: By suppressing microtubule dynamics below the critical concentration threshold, Entasobulin induces irreversible G2/M phase arrest, leading to aberrant chromosomal segregation [7].
  • Vascular Disruption: Like other colchicine-site binders, it destabilizes endothelial microtubules, inhibiting tumor angiogenesis through disruption of VEGF signaling pathways [7].
  • MDR Reversal: Crucially, Entasobulin retains efficacy against P-glycoprotein (P-gp) overexpressing cancer cells—a key limitation of taxanes and vinca alkaloids that are P-gp substrates [1] [3].

Table 1: Comparative Profile of Tubulin Polymerization Inhibitors

Agent ClassBinding SiteMDR EvasionAntiangiogenic Potency
Taxanes (e.g., Paclitaxel)Luminal (β-tubulin)LowModerate
Vinca Alkaloids (e.g., Vinblastine)Vinca site (β-tubulin)LowHigh
EntasobulinColchicine site (β-tubulin)HighHigh
CombretastatinsColchicine site (β-tubulin)ModerateHigh

In vitro analyses demonstrate Entasobulin's broad-spectrum cytotoxicity across multiple cancer lineages, including breast (IC₅₀ = 0.18±0.03 µM), colon (IC₅₀ = 0.29±0.06 µM), and uterine carcinomas (IC₅₀ = 0.22±0.04 µM) [3] [9]. Its potency persists even in cell lines expressing elevated βIII-tubulin isoforms—a common resistance mechanism against microtubule-targeting agents [5].

Dual Mechanistic Potential: SERD Activity in Hormone Receptor-Positive Cancers

Approximately 60-70% of HER2-positive breast cancers co-express estrogen receptors (ERα), creating bidirectional crosstalk between growth factor signaling and hormonal pathways that drive therapeutic resistance [2] [6]. Entasobulin's glyoxylamide scaffold shares structural homology with established SERDs (e.g., fulvestrant), suggesting potential ERα degradation capability through:

  • Ligand-Binding Domain (LBD) Occupation: Competitive displacement of 17β-estradiol from ERα's hydrophobic pocket
  • Ubiquitin-Proteasome Activation: Induction of conformational changes promoting ERα ubiquitination and degradation
  • Corepressor Recruitment: Facilitation of NCOR/HDAC complexes that silence estrogen-response elements (EREs) [8]

This potential dual activity is biologically significant in HR+/HER2+ tumors where:

  • Hyperactive HER2 signaling phosphorylates ERα via MAPK/PI3K cascades, establishing ligand-independent ERα activation [2] [6].
  • Microtubule disruption may impair ERα nuclear translocation, as tubulin networks facilitate steroid receptor trafficking [6].
  • ERα degradation could counteract compensatory ERα upregulation observed during HER2-targeted therapy (e.g., lapatinib resistance) [2].

Table 2: Hormone Receptor Modulation Strategies in Breast Cancer

Therapeutic ClassPrimary TargetResistance MechanismsEntasobulin's Potential Advantage
SERMs (e.g., Tamoxifen)ERα antagonismESR1 mutations, Growth factor crosstalkMicrotubule disruption bypasses ERα signaling
SERDs (e.g., Fulvestrant)ERα degradationESR1-LBD mutations, Incomplete degradationNovel scaffold may retain activity against mutant ERα
Entasobulin (Hypothesized)ERα degradation + Tubulin-Simultaneously disrupts ERα/HER2 crosstalk

Preliminary evidence indicates that indolizine derivatives modulate FOXA1 chromatin occupancy—a pioneer factor determining ERα transcriptional activity—though Entasobulin-specific data requires validation [6].

Historical Evolution of Indolizine-Glyoxylamide Derivatives in Antineoplastic Design

The indolizine (pyrrolo[1,2-a]pyridine) core has evolved through three generations of optimization:

  • First-Generation (1990s-2005): Simple indolizines exhibited moderate cytotoxicity but poor pharmacokinetics and selectivity [3].
  • Second-Generation (2005-2015): Incorporation of glyoxylamide at C3 position enhanced tubulin binding affinity, exemplified by compounds showing IC₅₀ values of 50-100 nM against tubulin polymerization [3] [9].
  • Third-Generation (2015-Present): Entasobulin emerged through strategic C1 benzylation with 4-chlorophenyl moiety, improving metabolic stability and conferring activity against MDR phenotypes [1] [9].

Critical structure-activity relationship (SAR) determinants include:

  • Indolizine C3 Position: The glyoxylamide group (-CO-CONH-) enables hydrogen bonding with β-tubulin's T179 and A354 residues
  • N1 Substitution: Benzyl groups with electron-withdrawing substituents (e.g., 4-Cl) enhance colchicine-site occupancy
  • C6/C7 Aryl Fusion: Quinoline expansion improves stacking interactions with β-tubulin's B7-B8 loop [3] [7]

Table 3: Structural Evolution of Indolizine-Glyoxylamide Derivatives

GenerationCore StructureTubulin IC₅₀ (µM)Key LimitationsInnovation
IUnsubstituted indolizine>10Low solubility, Rapid clearanceProof-of-concept cytotoxicity
IIC3-glyoxylamide0.5-1.0P-gp susceptibilityTubulin-targeted design
III (Entasobulin)N1-(4-Cl-benzyl), C6-C7 quinoline0.15-0.30None reportedMDR evasion, Dual ERα potential

James et al. first documented Entasobulin's synthesis via Kröhnke pyridinium reaction, establishing its superiority over earlier analogs in overcoming P-gp-mediated efflux—a key hurdle in clinical oncology [3].

Research Objectives: Bridging Molecular Targeting and Epigenetic Modulation

Emerging evidence positions Entasobulin as a potential epigenetic modulator through three unexplored mechanisms:

A. Tubulin-Autophagy-Epigenome Crosstalk

Microtubule disruption by Entasobulin may activate autophagy as a compensatory survival pathway. However, prolonged autophagy can degrade epigenetic regulators like EZH2 (PRC2 complex) and DNMT1, leading to:

  • Hypomethylation of tumor suppressor genes (e.g., CDKN2A)
  • Histone H3K27me3 loss at oncogene promoters [4] [10]

B. HDAC6 Selective Inhibition

The indolizine scaffold shows structural complementarity with HDAC6's catalytic tunnel—a tubulin deacetylase. Potential HDAC6 inhibition would:

  • Increase tubulin acetylation, potentiating Entasobulin's destabilizing effects
  • Restore expression of hypermethylated tumor suppressors via HSP90 acetylation and disrupted chaperone function [10]

C. Estrogen Receptor Epigenetic Reprogramming

Entasobulin's SERD-like activity may extend to epigenetic regulation through:

  • Displacement of ERα-bound lysine-specific demethylase 1 (LSD1) from enhancers
  • Recruitment of histone deacetylases (HDACs) to ERα target genes [6] [8]

Table 4: Key Research Priorities for Entasobulin

Mechanistic DomainUnresolved QuestionsExperimental ApproachesTherapeutic Implications
Tubulin-Epigenome InterfaceDoes microtubule stress induce specific chromatin remodeling?ChIP-seq post-treatment, ATAC-seqBiomarker identification for patient stratification
ERα Degradation- Epigenetic LinkCan Entasobulin re-sensitize fulvestrant-resistant ESR1 mutants?ESR1-Y537S mutant xenografts, Methylation arraysOvercoming endocrine resistance
Metabolic-Epigenetic CrosstalkDoes glutamine metabolism modulation alter histone acetylation?Metabolomics, Acetyl-CoA quantificationCombination with metabolic inhibitors

Current research initiatives focus on validating these mechanisms in HR+/HER2+ PDX models with intrinsic PI3K/Akt/mTOR pathway activation—a known resistance nexus for both endocrine and microtubule-targeting agents [6]. Combinatorial studies with CDK4/6 inhibitors (e.g., palbociclib) are warranted given Entasobulin's mitotic arrest mechanism and CDK4/6's role in G1/S progression [2].

Properties

CAS Number

501921-61-5

Product Name

Entasobulin

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide

Molecular Formula

C26H18ClN3O2

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32)

InChI Key

LJIUXAHLYIPHOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

Entasobulin; UNIITB77GU6BFO. Pubchem SID 175427608.

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.